molecular formula C11H9NO6 B13496854 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid

2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid

Cat. No.: B13496854
M. Wt: 251.19 g/mol
InChI Key: XKPHQFZUQWQCRO-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the nitration of a phenyl ring followed by the formation of the tetrahydrofuran ring. One common method involves the nitration of benzene to form nitrobenzene, which is then subjected to further reactions to introduce the tetrahydrofuran ring and the carboxylic acid group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by cyclization reactions under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9NO6/c13-9-5-8(11(14)15)10(18-9)6-1-3-7(4-2-6)12(16)17/h1-4,8,10H,5H2,(H,14,15)

InChI Key

XKPHQFZUQWQCRO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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